
Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate
Overview
Description
Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorophenyl group attached to a dioxobutanoate moiety
Preparation Methods
Synthetic Routes and Key Intermediates
The preparation of methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate generally involves the synthesis of 4-aryl-2,4-diketoesters, which serve as crucial intermediates. The presence of the 4-fluorophenyl substituent is introduced through the appropriate aryl precursor.
Preparation of 4-Aryl-2,4-diketoesters
- These compounds are typically synthesized via controlled oxidation or acylation reactions starting from corresponding aryl ketones or esters.
- For the 4-(4-fluorophenyl) derivative, 4-fluorobutyrophenone is used as the starting aryl ketone.
- The ketoester is formed by esterification and subsequent functional group transformations to introduce the 2,4-dioxo functionality.
Synthesis of this compound
- The target compound is often prepared by selective methylation of the corresponding 4-(4-fluorophenyl)-2,4-dioxobutanoic acid or by direct esterification of the diketoacid intermediate.
- Common reagents for methylation include diazomethane or acidic methanol under reflux conditions.
- The reaction conditions are optimized to prevent over-alkylation or decomposition of the sensitive diketo structure.
Representative Synthetic Procedure (Literature-Based)
A typical synthesis involves the following steps:
Step | Description | Reagents/Conditions | Notes |
---|---|---|---|
1 | Synthesis of 4-(4-fluorophenyl)-2,4-diketoester | Starting from 4-fluorobutyrophenone, reaction with diethyl oxalate or equivalent | Controlled temperature to avoid side reactions |
2 | Hydrolysis to 4-(4-fluorophenyl)-2,4-dioxobutanoic acid | Aqueous base (e.g., LiOH) in dioxane or aqueous ethanol | Mild conditions to preserve keto groups |
3 | Methyl esterification | Treatment with methanol and acid catalyst or diazomethane methylation | Ensures formation of methyl ester without affecting keto groups |
4 | Purification | Recrystallization or column chromatography | To obtain high purity compound |
Advanced Synthetic Strategies and Research Findings
Recent research, such as the synthesis of pyrazole derivatives involving this compound as a key intermediate, provides insights into improved preparation methods:
- Knorr [3 + 2] Cyclization Reaction: This method uses 4-aryl-2,4-diketoesters reacting with arylhydrazines in acetic acid at reflux to form pyrazole carboxylic acids, with this compound as a precursor.
- Hydrolysis and Coupling: Hydrolysis of ester intermediates using lithium hydroxide in dioxane, followed by coupling reactions using HBTU and triethylamine, facilitates the synthesis of complex derivatives.
- Use of Acid Chlorides: Conversion of pyrazole carboxylic acids to acid chlorides with thionyl chloride (SOCl2) in toluene, followed by coupling with amino acids, is a method to access related compounds.
These methods highlight the versatility of this compound in complex organic synthesis, emphasizing the importance of controlled reaction conditions to maintain the integrity of the diketoester moiety.
Data Table: Summary of Preparation Methods
Method | Starting Materials | Key Reagents | Reaction Conditions | Advantages | Limitations |
---|---|---|---|---|---|
Esterification of diketoacid | 4-(4-fluorophenyl)-2,4-dioxobutanoic acid | Methanol, acid catalyst or diazomethane | Mild reflux or room temperature | High purity methyl ester | Sensitive to overreaction |
Knorr Cyclization (for derivatives) | 4-aryl-2,4-diketoesters + arylhydrazines | Acetic acid, reflux | Efficient ring formation | Enables synthesis of pyrazole derivatives | Requires careful temperature control |
Hydrolysis and Coupling | Ester intermediates | LiOH, HBTU, triethylamine | Room temperature to mild heating | Facilitates further functionalization | Multi-step process |
Acid Chloride Formation | Pyrazole carboxylic acids | SOCl2, toluene | Reflux | Enables amide bond formation | Use of corrosive reagents |
Notes on Analytical and Purity Considerations
- Commercial suppliers like Sigma-Aldrich provide this compound primarily for research use without extensive analytical data; users are advised to confirm identity and purity independently.
- Analytical methods typically include NMR, IR spectroscopy, and chromatography to verify structure and purity.
- The compound’s sensitivity to hydrolysis and decomposition necessitates careful handling and storage under inert atmosphere or refrigeration.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: 4-(4-fluorophenyl)-2,4-dioxobutanoic acid.
Reduction: Methyl 4-(4-fluorophenyl)-2-hydroxybutanoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Pharmaceutical Applications
Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate is primarily recognized for its role as an intermediate in pharmaceutical development . Its derivatives have been investigated for potential anti-cancer and antimicrobial properties. The fluorine atom in the para position of the phenyl ring enhances its biological activity by influencing molecular interactions.
Case Study: Anticancer Activity
Research has shown that compounds derived from this compound can inhibit specific enzymes involved in cancer cell proliferation. For instance, derivatives have been tested against various cancer cell lines, demonstrating promising results in reducing cell viability and inducing apoptosis.
Agricultural Chemistry
In agricultural chemistry, this compound is utilized to enhance the effectiveness of pesticides and herbicides . Its unique chemical properties allow it to improve the bioavailability and efficacy of active ingredients in agrochemical formulations.
Case Study: Pesticide Formulation
Studies have indicated that incorporating this compound into pesticide formulations increases their effectiveness against resistant pest populations. Field trials have shown improved crop yields and reduced pesticide application rates.
Material Science
This compound is explored in the development of novel materials, particularly polymers. Its ability to influence thermal and mechanical properties makes it a candidate for creating advanced materials with tailored characteristics.
Case Study: Polymer Development
Research into polymer composites has demonstrated that adding this compound can enhance thermal stability and mechanical strength. For example, composites made with this compound showed improved performance under high-temperature conditions compared to traditional materials.
Biochemical Research
In biochemical research, this compound is utilized for studying enzyme inhibition and metabolic pathways. It serves as a model compound to understand the interactions between small molecules and biological macromolecules.
Case Study: Enzyme Inhibition Studies
Research has focused on the interaction of this compound with specific enzymes involved in metabolic processes. These studies have revealed insights into its mechanism of action and potential side effects when used as a pharmaceutical agent.
Analytical Chemistry
The compound acts as a standard reference material in chromatography, aiding in the accurate analysis of complex mixtures. Its consistent properties make it suitable for calibration purposes in various analytical techniques.
Case Study: Chromatography Calibration
In analytical laboratories, this compound has been used to calibrate high-performance liquid chromatography (HPLC) systems. This ensures accuracy in quantifying other compounds in complex biological samples.
Chemical Reactions Analysis
The compound undergoes various chemical reactions including:
- Oxidation : To form corresponding carboxylic acids.
- Reduction : Converting the ester group to an alcohol.
- Substitution : Electrophilic aromatic substitution reactions involving the fluorophenyl group.
Mechanism of Action
The mechanism of action of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets. The fluorophenyl group can participate in π-π interactions with aromatic residues in proteins, while the ester moiety can undergo hydrolysis to release active metabolites. These interactions and transformations can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate
- Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate
- Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate
Uniqueness
Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical and pharmaceutical applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate?
- Methodological Answer : The compound can be synthesized via esterification or condensation reactions. A plausible route involves reacting 4-(4-fluorophenyl)-2,4-dioxobutanoic acid with methanol in the presence of a strong acid catalyst (e.g., H₂SO₄) under reflux conditions . Alternative approaches may adapt protocols for structurally similar compounds, such as the use of ketone precursors and aryl halides in cross-coupling reactions . Key steps include:
- Purification via column chromatography or recrystallization.
- Validation by melting point analysis and spectroscopic techniques.
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming the fluorophenyl group and ester functionality. Mass spectrometry (MS) provides molecular weight validation (e.g., ESI-MS for exact mass determination). Infrared (IR) spectroscopy identifies carbonyl stretches (C=O at ~1700–1750 cm⁻¹) . For detailed structural elucidation, X-ray crystallography may be employed if single crystals are obtainable .
Q. How does the fluorophenyl group affect the compound’s solubility and stability?
- Methodological Answer : The electron-withdrawing fluorine atom enhances the compound’s polarity, increasing solubility in polar aprotic solvents (e.g., DMSO, acetone) but reducing stability under basic conditions due to potential hydrolysis of the ester group. Stability studies should include pH-dependent degradation assays and thermal gravimetric analysis (TGA) .
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer : Recrystallization using ethanol/water mixtures or hexane/ethyl acetate systems is recommended. For impurities with similar polarity, preparative HPLC with a C18 column and acetonitrile/water gradient can achieve high purity (>95%) .
Advanced Research Questions
Q. How does the fluorophenyl substituent influence reactivity in nucleophilic addition reactions?
- Methodological Answer : The fluorine atom’s inductive effect deactivates the aromatic ring, reducing electrophilic substitution but enhancing the electron deficiency of the β-diketone moiety. Computational studies (DFT) can model charge distribution, while experimental kinetic assays using nucleophiles (e.g., hydroxylamine) quantify reactivity .
Q. What enzymatic pathways interact with structurally related β-diketo esters?
- Methodological Answer : Analogous compounds, such as 4-(2-aminophenyl)-2,4-dioxobutanoate, are intermediates in tryptophan metabolism, processed by kynurenine aminotransferase (EC 2.6.1.7). Enzymatic assays with liver microsomes or recombinant enzymes can identify metabolic products (e.g., fluorinated xanthurenate analogs) .
Q. What computational models predict the compound’s pharmacokinetic properties?
- Methodological Answer : Use QSAR models to estimate logP (lipophilicity) and bioavailability. Molecular docking studies with cytochrome P450 enzymes (e.g., CYP3A4) predict metabolic stability. Tools like SwissADME or AutoDock Vina are recommended for simulation .
Q. How does the compound behave under varying electrochemical conditions?
- Methodological Answer : Cyclic voltammetry (CV) in acetonitrile with a glassy carbon electrode reveals redox-active sites (e.g., diketone reduction). Controlled-potential electrolysis coupled with HPLC-MS identifies degradation pathways under oxidative/reductive stress .
Q. What role does steric hindrance play in its coordination chemistry with metal ions?
- Methodological Answer : Titration experiments with transition metals (e.g., Cu²⁺, Fe³⁺) monitored by UV-Vis spectroscopy assess chelation capacity. X-ray absorption spectroscopy (XAS) elucidates coordination geometry. The fluorophenyl group may sterically hinder octahedral complex formation .
Q. How can contradictory spectral data from different batches be resolved?
- Methodological Answer :
Conduct batch-to-batch reproducibility studies using standardized synthetic protocols. High-resolution MS and 2D NMR (COSY, HSQC) differentiate between structural isomers or impurities. Statistical tools (e.g., PCA) analyze variability in spectral datasets .
Properties
IUPAC Name |
methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO4/c1-16-11(15)10(14)6-9(13)7-2-4-8(12)5-3-7/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEDUWHKVNTJMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404188 | |
Record name | methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80404188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39757-34-1 | |
Record name | Methyl 4-fluoro-α,γ-dioxobenzenebutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39757-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80404188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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